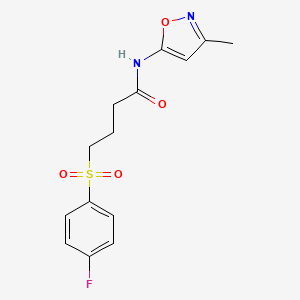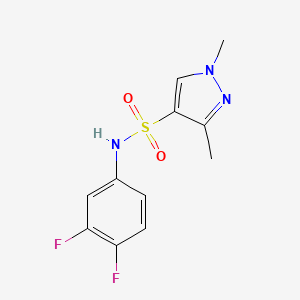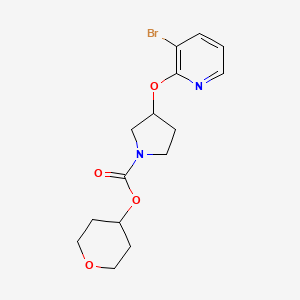
tetrahydro-2H-pyran-4-yl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a tetrahydropyran ring, a pyrrolidine ring, and a bromopyridine group . Tetrahydropyran is a saturated six-membered ring with one oxygen atom and five carbon atoms . Pyrrolidine is a saturated five-membered ring with one nitrogen atom and four carbon atoms. Bromopyridine is a pyridine ring - a six-membered ring with two double bonds and one nitrogen atom - with a bromine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromopyridine group, which could undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, tetrahydropyran has a boiling point of 81 °C/20 mmHg and a density of 1.1274 (rough estimate) .科学的研究の応用
Synthesis and Chemical Characterization
- Research has explored the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. Such complexes demonstrate a wide span of redox and emission properties, potentially useful for constructing polymetallic architectures and organic light-emitting devices (Stagni et al., 2008).
Coordination Chemistry
- The synthesis and coordination chemistry of derivatives of pyrazolylpyridines have been reviewed, highlighting their application in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Molecular Synthesis and Functionalization
- Palladium-catalyzed oxy- and aminoalkynylation reactions have been developed using aliphatic bromoalkynes, leading to high diastereoselectivity and functional group tolerance. Such reactions are crucial for synthesizing tetrahydrofurans and pyrrolidines, important heterocycles in bioactive compounds (Nicolai, Sedigh-Zadeh, & Waser, 2013).
Potential Applications in Material Science
- New zinc coordination compounds derived from various tetrazole-containing carboxylic acids have been synthesized, displaying 1D polymeric chains and 3D networks through hydrogen bonding interactions. These compounds' structural characteristics and luminescent properties at room temperature suggest potential applications in material science and photonics (Zou et al., 2014).
Advanced Organic Synthesis Techniques
- An advanced protocol for the diastereoselective intramolecular aziridination reaction has been developed, leading to the synthesis of structurally and stereochemically diversified compounds. Such methodologies could be instrumental in creating complex organic molecules with potential pharmaceutical applications (Mukherjee & Das, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
oxan-4-yl 3-(3-bromopyridin-2-yl)oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O4/c16-13-2-1-6-17-14(13)21-12-3-7-18(10-12)15(19)22-11-4-8-20-9-5-11/h1-2,6,11-12H,3-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTAEGNPJYBDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-2H-pyran-4-yl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





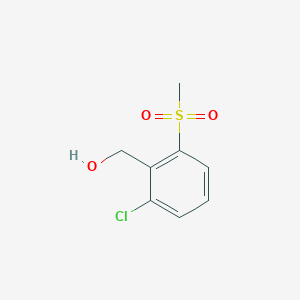

![5-cyano-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2680962.png)


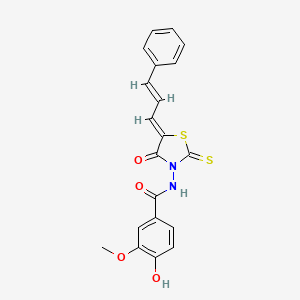
![N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2680967.png)
